MFCD18318391
Description
The compound MFCD18318391 is a chemical entity identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. Typically, such identifiers are associated with small organic or organometallic molecules used in pharmaceuticals, agrochemicals, or materials science. For instance, structurally similar compounds like those listed in (e.g., pyrazolo[1,2-f][1,2,4]triazine derivatives) and (e.g., boronic acids) often exhibit diverse applications, ranging from enzyme inhibitors to cross-coupling reagents in synthetic chemistry .
Properties
IUPAC Name |
2-amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-10-7(2-1-3-9(10)13(15,16)17)6-4-8(12(20)21)11(18)19-5-6/h1-5H,(H2,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARZGBWXCBJDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688259 | |
| Record name | 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-44-0 | |
| Record name | 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318391 typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the co-precipitation technique, which is used to synthesize nanoparticles with desired properties . This method ensures the stability and uniformity of the compound, which is crucial for its applications.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis techniques that ensure high yield and purity. Techniques such as ultrasonic-assisted exfoliation and chemically derived exfoliation are commonly used . These methods allow for the efficient production of the compound while maintaining its structural integrity.
Chemical Reactions Analysis
Types of Reactions: MFCD18318391 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include boron reagents for Suzuki–Miyaura coupling . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the products typically include various substituted aromatic compounds .
Scientific Research Applications
MFCD18318391 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of MFCD18318391 involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist in biochemical pathways, influencing cellular responses . Understanding its mechanism of action is crucial for developing targeted therapies and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18318391, we compare it with three structurally or functionally related compounds from the evidence:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Analysis
CAS 918538-05-3 (C₆H₃Cl₂N₃) :
- This dichloropyrrolotriazine derivative shares a nitrogen-rich heterocyclic core with this compound. Its low solubility (-2.99 Log S) and moderate bioavailability (0.55) suggest utility in medicinal chemistry, particularly as a kinase inhibitor precursor .
- Key Difference : The absence of a boronic acid group limits its use in cross-coupling reactions compared to CAS 1046861-20-3.
CAS 1046861-20-4 (C₆H₅BBrClO₂) :
- A boronic acid with bromine and chlorine substituents, this compound is optimized for Suzuki-Miyaura reactions. Its higher molecular weight (235.27 g/mol) and halogen content enhance reactivity in palladium-catalyzed bond formations .
- Key Difference : Unlike this compound, its boron center introduces unique reactivity but may reduce metabolic stability in biological systems.
CAS 1761-61-1 (C₇H₅BrO₂) :
- A brominated aromatic acid with antimicrobial properties. Its higher solubility (-2.47 Log S) and smaller molecular weight (201.02 g/mol) improve bioavailability compared to this compound .
- Key Difference : The carboxylic acid group enhances ionic interactions in biological targets, a feature absent in halogenated heterocycles.
Thermodynamic and Kinetic Comparisons
- Synthetic Accessibility : Compounds like CAS 1046861-20-4 require specialized catalysts (e.g., Pd(dppf)Cl₂) for synthesis, whereas halogenated heterocycles (e.g., CAS 918538-05-3) are often synthesized via nucleophilic aromatic substitution .
- Stability : Boronic acids (CAS 1046861-20-4) are prone to protodeboronation under acidic conditions, whereas halogenated compounds (CAS 918538-05-3) exhibit greater thermal stability .
Research Findings and Limitations
- Gaps in Data : Direct experimental data for this compound (e.g., NMR spectra, elemental analysis) are unavailable in the provided evidence. Standard characterization methods outlined in (e.g., HRMS, 2D NMR) would be essential for validating its structure .
- Theoretical Predictions : Using solubility (Log S) and bioavailability scores from and , this compound likely shares the moderate pharmacokinetic profile common to halogenated heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
